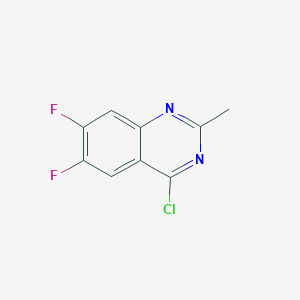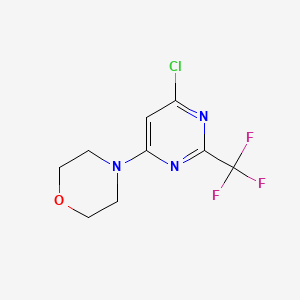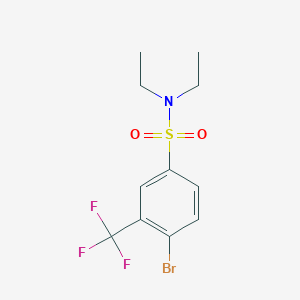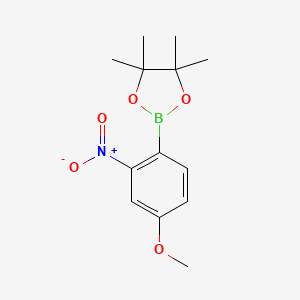![molecular formula C13H12N2O4 B1393187 2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid CAS No. 1246738-24-8](/img/structure/B1393187.png)
2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid
概要
説明
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The methoxycarbonyl group (-COOCH3) is an ester and is often involved in reactions with nucleophiles .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the aromatic ring and the pyrazole ring. The methoxycarbonyl group would likely contribute to the polarity of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic ring, the pyrazole ring, and the methoxycarbonyl group. These groups could influence properties like solubility, melting point, and reactivity .科学的研究の応用
Antibacterial Activity : Rai et al. (2009) synthesized a series of compounds including 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles. These compounds showed significant antibacterial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Synthesis and Structure Studies : Budzisz et al. (2004) investigated the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. This study provides insights into the chemical behavior and potential applications of these compounds in various fields (Budzisz, Małecka, & Nawrot, 2004).
Biological Activity Studies : Uma et al. (2017) synthesized certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles. These derivatives were found to have toxic effects on bacteria, indicating their potential in antimicrobial applications (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Optical Nonlinearity for Potential Applications : Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl- 1H-pyrazole-4-ethyl carboxylates. These compounds were found to have significant optical nonlinearity, suggesting their potential use in optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Cancer Inhibitory Activity : Jing et al. (2012) evaluated the cancer inhibitory activity of 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives. Some of these compounds displayed significant antitumor activity against various cancer cells, highlighting their potential in cancer treatment (Jing, Wang, Zhao, Tan, Xing, Liu, Huang, Luo, & Li, 2012).
作用機序
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. The downstream effects of these pathway alterations can lead to changes in cellular function .
Pharmacokinetics
It may be distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its potential targets and mode of action, it may lead to changes in cellular function, which could have therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The nature of these interactions involves the oxidative addition of electrophilic organic groups and transmetalation with nucleophilic organic groups .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the hydromethylation sequence in methoxy-protected compounds, which can alter cellular metabolism . Additionally, its interaction with cholesterol and other biomolecules can influence cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported to participate in the catalytic protodeboronation of pinacol boronic esters, which involves a radical approach . This interaction can lead to significant changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to altered cellular responses . Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects at high doses include involuntary muscle movement, tachycardia, and ventilatory effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it participates in the formal anti-Markovnikov hydromethylation of alkenes, which involves the catalytic protodeboronation of pinacol boronic esters . This interaction can affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
2-(3-methoxycarbonyl-5-methylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-7-10(13(18)19-2)14-15(8)11-6-4-3-5-9(11)12(16)17/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFNQGDMMORFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174466 | |
| Record name | 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246738-24-8 | |
| Record name | 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




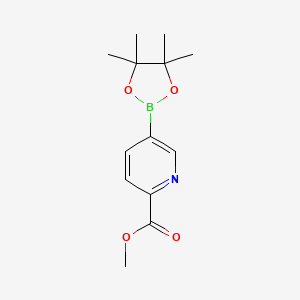

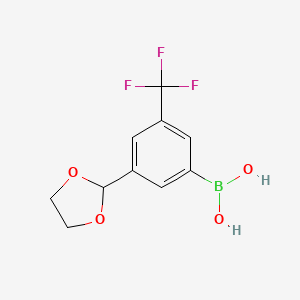
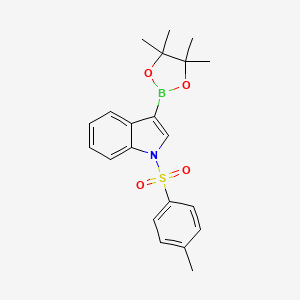
![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)
![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393115.png)
![(E)-Methyl 3-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)acrylate](/img/structure/B1393116.png)
